DMeOB
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Overview
Description
DMeOB, also known as 3,3’-Dimethoxybenzaldazine, is a compound with the molecular formula C16H16N2O2 and a molar mass of 268.316 g/mol . It is primarily used in scientific research as a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) . This compound has significant implications in the study of neurological diseases due to its ability to modulate glutamate receptors .
Preparation Methods
The synthesis of DMeOB involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate under specific conditions . The reaction typically proceeds as follows:
Step 1: Dissolve 3-methoxybenzaldehyde in ethanol.
Step 2: Add hydrazine hydrate to the solution.
Step 3: Heat the mixture under reflux for several hours.
Step 4: Cool the reaction mixture and filter the precipitate.
Step 5: Recrystallize the product from ethanol to obtain pure this compound.
Chemical Reactions Analysis
DMeOB undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major products formed from these reactions include carboxylic acids, amines, and substituted benzaldazines .
Scientific Research Applications
DMeOB has a wide range of scientific research applications, including:
Mechanism of Action
DMeOB exerts its effects by acting as a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) . This modulation occurs through the binding of this compound to a specific site on the receptor, which alters the receptor’s conformation and reduces its activity . The molecular targets involved in this mechanism include the mGluR5 receptor and associated signaling pathways .
Comparison with Similar Compounds
DMeOB can be compared with other similar compounds, such as:
3-Methoxybenzaldehyde: A precursor in the synthesis of this compound, used in various organic reactions.
Dimethoxybenzene: Shares structural similarities with this compound but lacks the hydrazone functionality.
Benzaldazine: Similar in structure but without the methoxy groups.
The uniqueness of this compound lies in its dual methoxy groups and its specific activity as a negative allosteric modulator of mGluR5, which distinguishes it from other related compounds .
Properties
CAS No. |
40252-74-2 |
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Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
(Z)-1-(3-methoxyphenyl)-N-[(Z)-(3-methoxyphenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C16H16N2O2/c1-19-15-7-3-5-13(9-15)11-17-18-12-14-6-4-8-16(10-14)20-2/h3-12H,1-2H3/b17-11-,18-12- |
InChI Key |
FBNPHFBYHYNMHC-WHYMJUELSA-N |
SMILES |
COC1=CC=CC(=C1)C=NN=CC2=CC(=CC=C2)OC |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N\N=C/C2=CC(=CC=C2)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C=NN=CC2=CC(=CC=C2)OC |
Pictograms |
Corrosive; Environmental Hazard |
Synonyms |
[(3-Methoxyphenyl)methylene]hydrazone-3-methoxybenzaldehyde |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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